Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) commonly employed in scientific research to investigate the role of serotonin in various biological processes. [] It is classified as an aryloxyalkylamine derivative. [] Researchers utilize paroxetine hydrochloride to understand serotonin's impact on mood, behavior, and physiological functions in both in vitro and in vivo studies. []
Paroxetine hydrochloride is derived from the natural alkaloid arecoline, which undergoes several synthetic transformations to yield the final product. It is classified as a pharmaceutical drug and falls under the category of psychotropic medications due to its effects on neurotransmitter systems in the brain. The chemical structure of paroxetine hydrochloride can be represented as:
The synthesis of paroxetine hydrochloride involves multiple steps, typically starting from arecoline or its derivatives. One notable method includes the following sequence:
This multi-step synthesis allows for high yields and purity of paroxetine hydrochloride.
The molecular structure of paroxetine hydrochloride features a piperidine ring substituted with a p-fluorophenyl group and a methylenedioxyphenyl moiety. Key structural characteristics include:
The compound's three-dimensional conformation is crucial for its interaction with serotonin transporters, which mediates its antidepressant effects.
Paroxetine hydrochloride participates in several chemical reactions relevant to its pharmacological activity and analytical characterization:
These reactions are essential for both the drug's therapeutic applications and its analytical determination in pharmaceutical formulations.
Paroxetine hydrochloride primarily acts by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability for receptor binding. This action occurs through:
Studies have shown that this mechanism leads to significant clinical improvement in patients with depression and anxiety disorders .
Paroxetine hydrochloride exhibits several notable physical and chemical properties:
These properties influence formulation strategies for oral delivery systems.
Paroxetine hydrochloride has significant applications in clinical settings:
Paroxetine hydrochloride is systematically named as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Its stereochemistry is critical, with the trans configuration at the piperidine ring positions 3 and 4 defining its pharmacological activity. The molecule contains two chiral centers, generating four possible stereoisomers. However, only the (3S,4R)-enantiomer exhibits therapeutic efficacy as a potent serotonin reuptake inhibitor. Key synonyms include:
Table 1: Systematic Nomenclature of Paroxetine Hydrochloride
Component | Description |
---|---|
IUPAC Name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride |
CAS Registry Number | 78246-49-8 |
Molecular Formula | C₁₉H₂₀FNO₃·HCl |
Chiral Centers | C3 (S), C4 (R) |
Synonyms | Paroxetine HCl; Paxil® hydrochloride; FG-7051 |
The industrial synthesis of paroxetine hydrochloride proceeds via a chiral resolution approach:
Paroxetine hydrochloride is a weak base with a pKa of 9.9 for its piperidine nitrogen. The high pKa ensures protonation at physiological pH, enhancing solubility in acidic environments. The partition coefficient (log P) is 3.95 (octanol/water), indicating significant lipophilicity. This property facilitates blood-brain barrier penetration but complicates aqueous formulation [4] [6].
Solubility varies dramatically with pH and solvent polarity:
Medium | pH | Solubility (mg/mL) |
---|---|---|
0.1N HCl | 1.0 | 34.2 |
Acetate Buffer | 4.5 | 5.4 |
Phosphate Buffer | 6.8 | 0.08 |
Methanol | - | >50 |
Methylene Chloride | - | 3.1 |
Data adapted from pharmacopeial testing [4] [8].
Paroxetine hydrochloride hemihydrate crystallizes in a monoclinic system (space group P2₁) with lattice parameters a = 7.697 Å, b = 5.958 Å, c = 13.393 Å, and β = 95.505°. X-ray diffraction confirms the piperidinium ring adopts a chair conformation with equatorial positioning of the fluorophenyl and benzodioxoloxymethyl groups. The chloride ion forms charge-assisted N⁺–H···Cl⁻ bonds (2.41–2.56 Å), while water molecules bridge via O–H···Cl⁻ hydrogen bonds (2.35 Å). The anhydrous form lacks these water-mediated bonds, exhibiting altered dissolution kinetics but equivalent therapeutic activity [4] [7].
Degradation impurities arise primarily from synthesis residues or stress conditions:
Synthesis-Related Impurities
Degradation Impurities
Table 3: Major Degradation Impurities of Paroxetine Hydrochloride
Impurity | Structure | Origin | Detection Method |
---|---|---|---|
FMTP | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-THP | Synthesis intermediate | LC-MS/MS [LOD: 0.001%] |
Impurity-1 | Chlorinated benzodioxole derivative | Oxidative stress (H₂O₂) | 2D-NMR/MS |
Impurity-2 | Piperidin-3-yl methanol | Alkaline hydrolysis | HPLC [RRT: 0.45] |
Impurity E | Desfluoro-paroxetine | Acid hydrolysis | HPLC [RRT: 1.15] |
HPLC methods (Table 8.4 in [4]) utilize C18 columns with phosphate buffer/acetonitrile gradients, while HPTLC (silica gel F₂₅₄; ethyl acetate:acetic acid:water 8:2:0.5) resolves degradation products at Rf 0.37–0.42 [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7